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molecular formula C9H8Cl2O3S B8446524 (2,4-Dichloro-phenoxymethylsulfanyl)-acetic acid

(2,4-Dichloro-phenoxymethylsulfanyl)-acetic acid

Cat. No. B8446524
M. Wt: 267.13 g/mol
InChI Key: XWYLGIJAIQGGRZ-UHFFFAOYSA-N
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Patent
US08383683B2

Procedure details

To a solution of mercapto-acetic acid ethyl ester (2.4 g, 19.86 mmol) in dry DMF (20 mL) was added NaH (556 mg, 23.27 mmol, 60% in mineral oil). The mixture was stirred for 30 min. at room temperature followed by dropwise addition of 2,4-dichloro-1-chloromethoxy-benzene (3.5 g, 16.55 mmol), stirring was continued for 16 hrs at ambient temperature. The reaction was quenched by addition of water (50 mL) and extracted with diethyl ether (2×50 mL). The combined organic phases were washed with saturated aq. ammonium chloride (50 mL), dried (Na2SO4), filtered and evaporated in vacuo. The residue was dissolved in EtOH (20 mL) and to this solution was added aq. 32% NaOH (1 mL) and water (10 mL). Stirring was continued for 16 hrs at room temperature. The volatiles were evaporated in vacuo, water (20 mL) was added followed by washing with diethyl ether (20 mL). The aqueous phase was acidified to pH˜1 with conc. HCl followed by extraction with diethyl ether (2×25 mL). The combined organic phases were dried (Na2SO4), filtered and the solvent evaporated in vacuo affording 2.5 g (57%) of crude (2,4-dichloro-phenoxymethylsulfanyl)-acetic acid as a solid.
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
556 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:7])[CH2:5][SH:6])C.[H-].[Na+].[Cl:10][C:11]1[CH:16]=[C:15]([Cl:17])[CH:14]=[CH:13][C:12]=1[O:18][CH2:19]Cl>CN(C=O)C>[Cl:10][C:11]1[CH:16]=[C:15]([Cl:17])[CH:14]=[CH:13][C:12]=1[O:18][CH2:19][S:6][CH2:5][C:4]([OH:3])=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
C(C)OC(CS)=O
Name
Quantity
556 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.5 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)OCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min. at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 16 hrs at ambient temperature
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×50 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with saturated aq. ammonium chloride (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOH (20 mL) and to this solution
ADDITION
Type
ADDITION
Details
was added aq. 32% NaOH (1 mL) and water (10 mL)
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 16 hrs at room temperature
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The volatiles were evaporated in vacuo, water (20 mL)
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
by washing with diethyl ether (20 mL)
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with diethyl ether (2×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(OCSCC(=O)O)C=CC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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